Technical Master Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
Technical Master Guide: Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
This technical guide provides a comprehensive analysis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate (CAS 7556-63-0) is a bicyclic heterocycle featuring a fused benzene and thiazine ring system.[1] It serves as a pivotal intermediate in the synthesis of bioactive compounds, particularly aldose reductase inhibitors (for diabetic complications) and non-steroidal anti-inflammatory drugs (NSAIDs) . Its unique chemical architecture—specifically the C2-acetate side chain and the N4-lactam functionality—provides versatile handles for late-stage functionalization, making it a high-value scaffold in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound exhibits a distinct polarity profile due to the lactam and ester functionalities, influencing its solubility and purification strategies.
| Property | Specification |
| IUPAC Name | Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
| CAS Number | 7556-63-0 |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| Appearance | White to off-white crystalline needles |
| Melting Point | 141–149 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Calculated) | ~13.5 (Amide N-H) |
| LogP | ~1.2 |
Synthetic Architecture
The synthesis of this scaffold relies on the condensation of 2-aminothiophenol with maleic acid derivatives .[2] The most robust route involves a tandem Michael addition-cyclization sequence using dimethyl maleate. This method is preferred over the alkylation of 3-oxo-1,4-benzothiazine due to superior regioselectivity at the C2 position.
Mechanism of Action[10][11][12][13]
-
Thia-Michael Addition: The thiol group of 2-aminothiophenol acts as a soft nucleophile, attacking the
-carbon of dimethyl maleate. -
Intramolecular Cyclization: The pendant amino group attacks the proximal ester carbonyl, forming the six-membered lactam ring and releasing methanol.
Synthesis Pathway Diagram[9][10][12]
Figure 1: Tandem Michael addition and cyclization pathway for the synthesis of the benzothiazine core.
Reactivity & Functionalization
The scaffold possesses two primary sites for chemical modification: the Lactam Nitrogen (N4) and the Ester Side Chain (C2) .
N-Alkylation (N4 Functionalization)
The lactam nitrogen is weakly acidic (
Ester Hydrolysis & Derivatization
The methyl ester at C2 is readily hydrolyzed to the corresponding carboxylic acid (CAS 103204-80-4 precursor), which can then be coupled with amines to form biologically active amides.
Reactivity Flowchart
Figure 2: Primary functionalization pathways for the benzothiazine scaffold.
Therapeutic Applications
Aldose Reductase Inhibition
Derivatives of this compound are potent inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Inhibition of ALR2 is a therapeutic strategy for preventing diabetic complications such as neuropathy, nephropathy, and cataracts. The benzothiazine core mimics the hydantoin ring found in other ALR2 inhibitors (e.g., Sorbinil), providing a rigid hydrophobic scaffold that fits into the enzyme's active site.
Antimicrobial & Anti-inflammatory Activity
The 1,4-benzothiazine core is a bioisostere of the phenothiazine and quinoxaline ring systems. Studies have demonstrated that N-alkylated derivatives of this acetate exhibit significant antibacterial activity against Gram-positive strains (S. aureus) and antifungal activity against C. albicans.
Experimental Protocols
Protocol A: Synthesis of Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate
Objective: Preparation of the core scaffold via one-pot condensation.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
Dimethyl Maleate (1.1 eq)
-
Toluene (Solvent, 10 volumes)
-
Piperidine (Catalytic amount, 0.1 eq)
Procedure:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in Toluene (125 mL).
-
Addition: Add Dimethyl Maleate (15.8 g, 0.11 mol) dropwise over 15 minutes. Observe a mild exotherm (Michael addition).
-
Catalysis: Add catalytic piperidine (0.5 mL).
-
Reflux: Heat the reaction mixture to reflux (110 °C) for 6–8 hours. Monitor the collection of methanol/water in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting thiol (
) should disappear, and a new polar spot ( ) should appear. -
Work-up: Cool the mixture to room temperature. A precipitate may form. If not, concentrate the toluene to 50% volume under reduced pressure.
-
Crystallization: Cool to 0–5 °C. Filter the resulting white solid.
-
Purification: Recrystallize from Ethanol to yield white needles.
-
Yield: ~75–85%
-
MP: 141–143 °C
-
Protocol B: N-Alkylation (General Procedure)
Objective: Introduction of diversity at the N4 position.
-
Dissolve the benzothiazine ester (1.0 eq) in anhydrous DMF.
-
Add Potassium Carbonate (
, 2.0 eq) and stir for 30 minutes at RT to generate the anion. -
Add the Alkyl Halide (1.2 eq) dropwise.
-
Stir at 60 °C for 4 hours.
-
Pour into ice water; filter the precipitate.
References
-
Synthesis and Biological Evaluation of Benzothiazine Derivatives. Chem-Impex International. Methyl [2H-1,4-benzothiazin-3(4H)-one-2-yl]acetate Properties. Link
-
Crystal Structure and Synthesis. National Institutes of Health (NIH). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Link
-
Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzothiazine Derivatives. Link
-
General Synthesis of 1,4-Benzothiazines. Chemical Biology Interface. Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Link
-
Chemical Properties Database. PubChem.[3] Methyl 3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetate Compound Summary. Link
